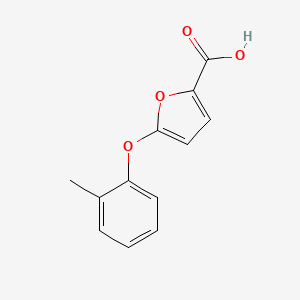![molecular formula C21H18ClNO5S B11816240 (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸是一种复杂的化合物,其独特结构包含磺酰胺基、氯苯氧基和苯基丙酸骨架。
准备方法
合成路线和反应条件
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸的合成通常涉及多个步骤,从易得的前体开始。一种常见的合成路线包括以下步骤:
氯苯氧基中间体的形成: 2-氯苯酚和4-溴苯基磺酰氯在碱(如三乙胺)存在下反应,形成4-(2-氯苯氧基)苯基磺酰氯。
与苯基丙酸偶联: 然后在偶联剂(如N,N'-二环己基碳二亚胺(DCC))和催化剂(如4-二甲基氨基吡啶(DMAP))存在下,将该中间体与(S)-3-苯基丙酸偶联,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。连续流动化学和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸可以进行多种化学反应,包括:
氧化: 磺酰胺基可以被氧化形成砜衍生物。
还原: 氯苯氧基可以被还原形成酚类衍生物。
取代: 氯苯氧基中的氯原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 在酸性条件下,使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 在碱性条件下,使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 在非质子条件下,使用甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
氧化: 砜衍生物。
还原: 酚类衍生物。
取代: 各种取代的苯氧基衍生物。
科学研究应用
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其与生物大分子相互作用的潜力。
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 应用于先进材料和化学工艺的开发。
作用机制
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸的作用机制涉及其与特定分子靶标的相互作用。磺酰胺基可以与靶蛋白形成氢键,而氯苯氧基可以参与疏水相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
非诺贝特: 一种具有类似苯基丙酸骨架但取代基不同的化合物。
舒林酸: 含有磺酰基,但缺乏氯苯氧基部分。
布洛芬: 与苯基丙酸结构相同,但具有不同的官能团。
独特性
(2S)-2-[[4-(2-氯苯氧基)苯基]磺酰胺基]-3-苯基丙酸由于其磺酰胺基和氯苯氧基的组合而具有独特之处,赋予其独特的化学和生物学特性。这种独特性使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C21H18ClNO5S |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18ClNO5S/c22-18-8-4-5-9-20(18)28-16-10-12-17(13-11-16)29(26,27)23-19(21(24)25)14-15-6-2-1-3-7-15/h1-13,19,23H,14H2,(H,24,25)/t19-/m0/s1 |
InChI 键 |
ODODBPHOBJENGR-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)

![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)
![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)

![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)

![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)
